5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole
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Overview
Description
5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a chloromethyl group at the 5-position and an ethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole typically involves the reaction of 1-ethyl-1H-tetrazole with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally benign solvents and catalysts is also a focus to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted tetrazoles.
Scientific Research Applications
5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole involves its interaction with biological targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. The tetrazole ring itself may also interact with biological receptors or enzymes, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
5-(chloromethyl)-2-methoxy-benzaldehyde: Used in polymerization reactions and exhibits different reactivity due to the presence of the methoxy group.
5-(chloromethyl)-2-hydroxyl-benzaldehyde: Similar structure but with a hydroxyl group, leading to different chemical properties and applications.
Uniqueness
5-(chloromethyl)-1-ethyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the chloromethyl and ethyl groups on the tetrazole ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Properties
IUPAC Name |
5-(chloromethyl)-1-ethyltetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-2-9-4(3-5)6-7-8-9/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOJYFAMSKIRIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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